N-Benzyl-N-methylpiperidinium chloride
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Overview
Description
N-Benzyl-N-methylpiperidinium chloride is a quaternary ammonium compound with the molecular formula C13H20ClN. It is known for its stability and is used in various chemical and industrial applications. The compound is characterized by a piperidinium ring substituted with a benzyl group and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-methylpiperidinium chloride can be synthesized through the reaction of N-methylpiperidine with benzyl chloride. The reaction typically involves stirring a mixture of N-methylpiperidine and benzyl chloride at a controlled temperature, often around 30°C. The reaction proceeds rapidly, and the product is precipitated by adding the reaction mixture to an excess of ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise temperature control to ensure the complete conversion of reactants to the desired product. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylpiperidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
N-Benzyl-N-methylpiperidinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylpiperidinium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of ionic balances in biological systems or facilitate specific chemical transformations in synthetic applications. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylpyrrolidinium chloride: Similar in structure but with a pyrrolidinium ring instead of a piperidinium ring.
N-Benzyl-N-methylpiperidinium bromide: Similar but with a bromide ion instead of a chloride ion.
Uniqueness
N-Benzyl-N-methylpiperidinium chloride is unique due to its stability and versatility in various chemical reactions. Its quaternary ammonium structure provides distinct reactivity patterns compared to other similar compounds, making it valuable in both research and industrial applications .
Properties
CAS No. |
13127-28-1 |
---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 |
Origin of Product |
United States |
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